![molecular formula C20H16F3N3O6 B2959673 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate CAS No. 383147-16-8](/img/structure/B2959673.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with a complex structure. It contains a cyclohexylidene group attached to an amino group, which is further attached to a benzoate group. The presence of the dinitrophenyl group suggests that this compound could potentially be a nitroaromatic compound, which are often used in the production of dyes, pharmaceuticals, and polymers .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The cyclohexylidene group would provide a cyclic structure, while the dinitrophenyl group would likely contribute to the overall polarity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dinitrophenyl group could potentially make the compound highly reactive .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of syn and anti α-amino acetophenone oximes and their corresponding benzoates have been explored, highlighting the utility of these compounds in forming complexes with metals like copper. This work sheds light on the chemical behavior and potential applications of similar compounds in coordination chemistry and material science (Fischer & Grob, 1962).
Environmental and Analytical Applications
- Studies have developed sensitive methods for determining nitro- and dinitropyrenes in urban air and particulate emissions from vehicles. These methods utilize chemiluminescence detection and are relevant for monitoring environmental pollutants. The processes involve the conversion of these compounds to their amino derivatives, indicating the importance of understanding the reactivity and transformation of nitro compounds like "[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate" in environmental contexts (Hayakawa et al., 1995).
Biochemical Studies
- The compound has been utilized in biochemical research, particularly in studying enzyme inhibition and modification. For example, O-(2,4-Dinitrophenyl)hydroxylamine has been used to inhibit D-amino acid oxidase by specifically modifying methionine residues, indicating potential applications in enzyme studies and drug development (D’Silva et al., 1986).
Material Science
- In the realm of material science, compounds structurally related to "this compound" have been synthesized for various applications, including the development of novel polyimides with potential uses in advanced materials due to their solubility and thermal stability characteristics (Butt et al., 2005).
Analytical Chemistry
- The compound's derivatives have been explored in the development of fluorescent probes for detecting metal ions and amino acids in solutions. This demonstrates the compound's relevance in creating sensitive and selective sensors for biological and environmental monitoring (Guo et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O6/c21-20(22,23)13-5-3-4-12(10-13)19(27)32-24-17-7-2-1-6-15(17)16-9-8-14(25(28)29)11-18(16)26(30)31/h3-5,8-11,15H,1-2,6-7H2/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLAQZXQHUXZEI-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=CC(=CC=C2)C(F)(F)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
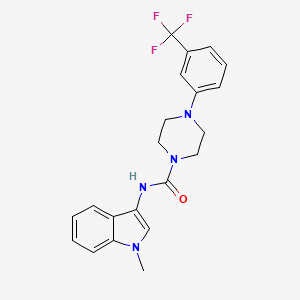
![2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2959591.png)
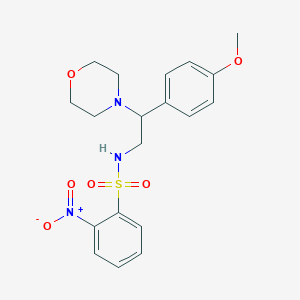
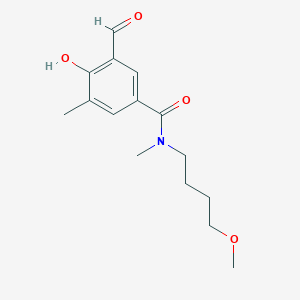
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2959597.png)
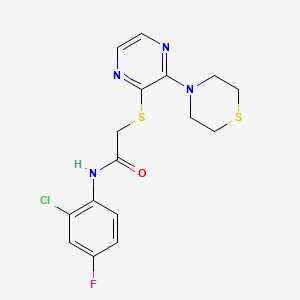

![2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2959604.png)
![ethyl 2-[(7-hydroxy-3-{[(4-methoxyphenyl)amino]carbonyl}-2H-chromen-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2959605.png)
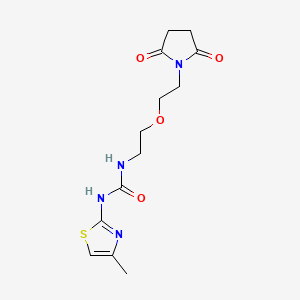
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2959610.png)
![2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B2959611.png)
![1-(2-Methoxypyridin-4-yl)-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2959612.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2959613.png)
